![molecular formula C94H137N23O34 B10781886 2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B10781886.png)

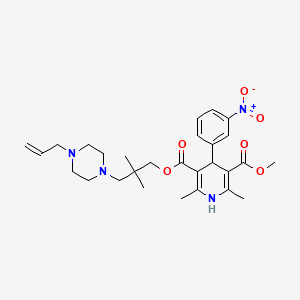

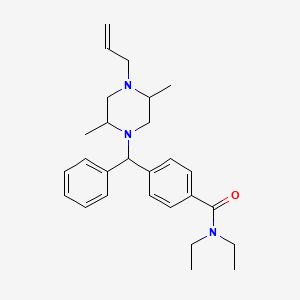

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

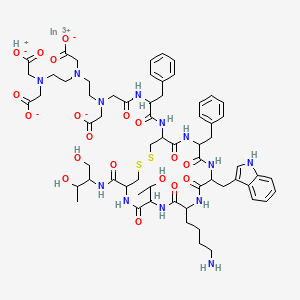

CVS-995 est un inhibiteur de la thrombine synthétique composé de 19 acides aminés. Il est conçu pour cibler les domaines de liaison catalytique et exosites primaires de la thrombine, une enzyme clé de la cascade de coagulation . Ce composé s'est avéré prometteur pour améliorer la fibrinolyse endogène et pourrait servir d'agent antithrombotique puissant pour le traitement des thromboses veineuses et artérielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de CVS-995 implique l'assemblage de sa séquence de 19 acides aminés. Le processus comprend généralement la synthèse peptidique en phase solide (SPPS), où les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction impliquent l'utilisation de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : La production industrielle de CVS-995 suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour garantir la précision et l'efficacité. Le processus est optimisé pour maximiser le rendement et la pureté, des mesures strictes de contrôle qualité étant en place pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : CVS-995 subit principalement des interactions avec la thrombine, inhibant son activité. Le composé ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques.

Réactifs et conditions courants : Les principaux réactifs impliqués dans la synthèse de CVS-995 sont des acides aminés protégés, des réactifs de couplage (DIC, HOBt) et des réactifs de clivage (acide trifluoroacétique). La synthèse est réalisée dans des conditions anhydres pour éviter l'hydrolyse des liaisons peptidiques.

Principaux produits formés : Le principal produit formé est le peptide CVS-995 lui-même, qui est ensuite purifié pour éliminer tout produit secondaire ou impureté.

4. Applications de la recherche scientifique

CVS-995 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et l'inhibition de la thrombine.

Biologie : Étudié pour son rôle dans la modulation de la cascade de coagulation et l'amélioration de la fibrinolyse.

Médecine : Exploré comme agent thérapeutique potentiel pour prévenir et traiter les troubles thrombotiques.

Industrie : Utilisé dans le développement de médicaments anticoagulants et comme étalon de référence dans les méthodes analytiques.

5. Mécanisme d'action

CVS-995 exerce ses effets en se liant aux domaines de liaison catalytique et exosites primaires de la thrombine. Cette liaison inhibe l'activité de la thrombine, empêchant la conversion du fibrinogène en fibrine, une étape cruciale dans la formation de caillots sanguins . De plus, CVS-995 améliore la fibrinolyse endogène, favorisant la dégradation des caillots existants .

Composés similaires :

Hirudine recombinante (rHir) : Un inhibiteur de la thrombine naturel utilisé dans la thérapie anticoagulante.

Hirulog (Bivalirudine) : Un inhibiteur de la thrombine synthétique ayant un mécanisme d'action similaire.

Argatroban : Un inhibiteur de la thrombine de petite taille utilisé chez les patients présentant une thrombopénie induite par l'héparine.

Unicité de CVS-995 : CVS-995 est unique en raison de sa séquence d'acides aminés spécifique conçue pour cibler à la fois les domaines de liaison catalytique et exosites primaires de la thrombine. Ce mécanisme de ciblage double procure une liaison lente et serrée à la thrombine, ce qui se traduit par un effet antithrombotique puissant et durable .

Applications De Recherche Scientifique

CVS-995 has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and thrombin inhibition.

Biology: Investigated for its role in modulating the coagulation cascade and enhancing fibrinolysis.

Medicine: Explored as a potential therapeutic agent for preventing and treating thrombotic disorders.

Industry: Utilized in the development of anticoagulant drugs and as a reference standard in analytical methods.

Mécanisme D'action

CVS-995 exerts its effects by binding to the catalytic and primary exosite binding domains of thrombin. This binding inhibits thrombin’s activity, preventing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . Additionally, CVS-995 enhances endogenous fibrinolysis, promoting the breakdown of existing clots .

Comparaison Avec Des Composés Similaires

Recombinant Hirudin (rHir): A naturally occurring thrombin inhibitor used in anticoagulant therapy.

Hirulog (Bivalirudin): A synthetic thrombin inhibitor with a similar mechanism of action.

Argatroban: A small molecule thrombin inhibitor used in patients with heparin-induced thrombocytopenia.

Uniqueness of CVS-995: CVS-995 is unique due to its specific amino acid sequence designed to target both the catalytic and primary exosite binding domains of thrombin. This dual targeting mechanism provides a slow and tight binding to thrombin, resulting in a potent and sustained antithrombotic effect .

Propriétés

Formule moléculaire |

C94H137N23O34 |

|---|---|

Poids moléculaire |

2133.2 g/mol |

Nom IUPAC |

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C94H137N23O34/c1-7-16-52(17-8-2)80(137)113-62(41-77(134)135)91(148)116-34-14-21-64(116)88(145)107-54(20-13-33-98-94(96)97)79(136)90(147)104-45-70(123)101-43-68(121)99-42-67(120)100-44-69(122)102-46-71(124)105-60(39-66(95)119)81(138)103-47-72(125)106-61(40-76(132)133)87(144)112-58(37-50-18-11-10-12-19-50)85(142)109-55(27-30-73(126)127)82(139)108-57(29-32-75(130)131)84(141)115-78(49(6)9-3)92(149)117-35-15-22-65(117)89(146)110-56(28-31-74(128)129)83(140)111-59(38-51-23-25-53(118)26-24-51)86(143)114-63(93(150)151)36-48(4)5/h10-12,18-19,23-26,48-49,52,54-65,78,118H,7-9,13-17,20-22,27-47H2,1-6H3,(H2,95,119)(H,99,121)(H,100,120)(H,101,123)(H,102,122)(H,103,138)(H,104,147)(H,105,124)(H,106,125)(H,107,145)(H,108,139)(H,109,142)(H,110,146)(H,111,140)(H,112,144)(H,113,137)(H,114,143)(H,115,141)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,150,151)(H4,96,97,98) |

Clé InChI |

YEYLNEOIDUKXLX-UHFFFAOYSA-N |

SMILES canonique |

CCCC(CCC)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-1(10),11(16),12,14-tetraene-6,14-diol](/img/structure/B10781812.png)

![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)

![7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781826.png)

![2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol](/img/structure/B10781840.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(3H-indol-3-yl)-2-[[2-[2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoyl-methylamino]-4-oxobutanoic acid](/img/structure/B10781853.png)

![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)

![Ethyl 4-[2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-9-azabicyclo[3.3.1]nonan-9-yl]butanoate](/img/structure/B10781897.png)

![4-[[2-Butyl-5-(carboxymethyl)-4-chloroimidazol-1-yl]methyl]benzoic acid](/img/structure/B10781920.png)